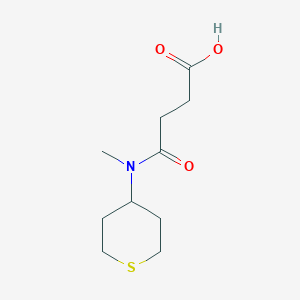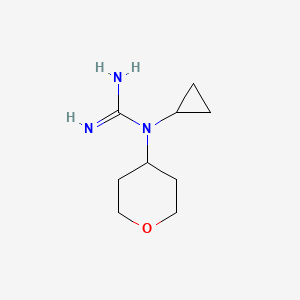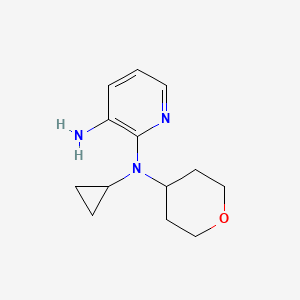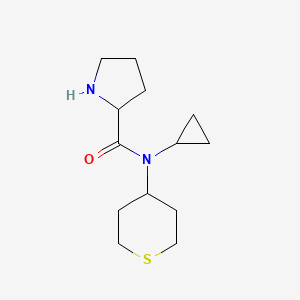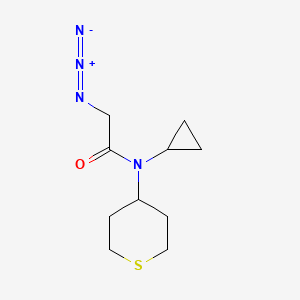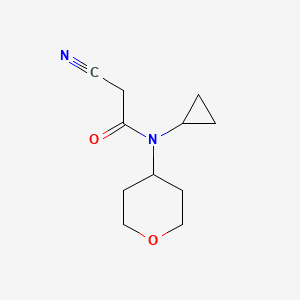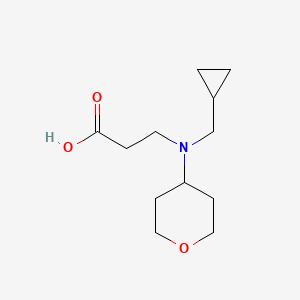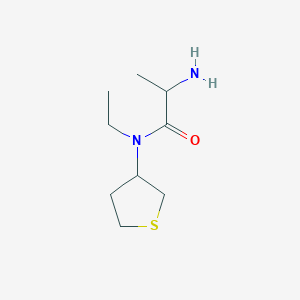
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
Übersicht
Beschreibung
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a useful research compound. Its molecular formula is C9H18N2OS and its molecular weight is 202.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
A variety of compounds, including those structurally similar to 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide, have been synthesized and evaluated for their potential as antibacterial and antifungal agents. Notable examples include the synthesis of azole derivatives exhibiting good antibacterial activity against specific bacteria strains (Tumosienė et al., 2012) and novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, some of which showed significant antimicrobial activities comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Anticonvulsant Studies
Compounds closely related to this compound have been prepared and assessed for their anticonvulsant properties. For instance, isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were found to be active in various seizure test models, with some isomers more potent than standard drugs like phenytoin, suggesting their potential for use against generalized seizures (Idris et al., 2011).
Anti-inflammatory and Analgesic Agents
A series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-inflammatory and analgesic activities. One compound in particular showed significant in vitro anti-inflammatory activity compared to ibuprofen, while another exhibited high analgesic activity, highlighting the therapeutic potential of similar structures in managing pain and inflammation (Shkair et al., 2016).
Urease Inhibition and Cytotoxic Agents
Bi-heterocyclic propanamides, including those structurally related to this compound, were synthesized and demonstrated promising activity against urease enzyme, with all molecules in the series being less cytotoxic, indicating their potential as safer therapeutic agents (Abbasi et al., 2020).
Chronobiotic Activity
Research into compounds with structures akin to this compound includes the exploration of their chronobiotic properties, where specific fluoren-9-yl ethyl amides demonstrated full agonism at human melatonin MT1 and MT2 receptors, indicating potential applications in managing circadian rhythm disorders (Epperson et al., 2004).
Eigenschaften
IUPAC Name |
2-amino-N-ethyl-N-(thiolan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-3-11(9(12)7(2)10)8-4-5-13-6-8/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHWOOHXMPBBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


